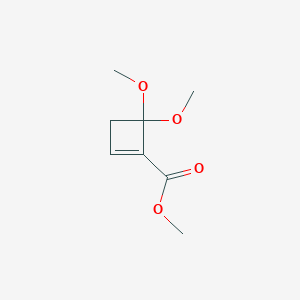
4,4-Dimethoxycyclobutene-1-carboxylic acid methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chemical Reactions Analysis
Esters, including DMCB-ME, can undergo various chemical reactions. For instance, they can be hydrolyzed to yield carboxylic acids and alcohols . This process, known as saponification when done in basic solution, involves the addition of a hydroxide ion to the ester molecule .Physical And Chemical Properties Analysis
Esters, in general, are known for their pleasant smells, which contribute to the fragrant odors of many fruits and flowers . They do not have hydrogen bonds between molecules, giving them lower vapor pressures than the alcohols and carboxylic acids from which they are derived .科学的研究の応用
Sustainable Aviation Fuels
This compound could potentially be used in the production of Sustainable Aviation Fuels (SAFs) . SAFs are a type of fuel that aims to reduce the carbon footprint of aviation. They are made from sustainable feedstocks and can significantly reduce CO2 emissions compared to conventional aviation fuels .
Emission Reduction
The use of this compound in aviation fuels could lead to a significant reduction in emissions. For instance, it could help reduce SO2 and PM emissions. Pure Fischer–Tropsch hydroprocessed synthesized paraffinic kerosine (FT-SPK) can reduce SO2 and PM emissions by 92% and 70–95% respectively .
Synthesis of Fatty Acid Methyl Ester
This compound could be used in the synthesis of Fatty Acid Methyl Esters (FAME) . FAME is a type of biodiesel that is produced through the transesterification of vegetable oils or animal fats .
Waste Frying Oil Transesterification
It could potentially be used in the transesterification of waste frying oil. This process involves converting waste frying oil into biodiesel, which is a more environmentally friendly alternative to conventional diesel .
Reduction of Esters, Carboxylic Acids, and Carbamates
This compound could be used as a catalyst for the reduction of esters, carboxylic acids, and carbamates to a methyl group . This process could be useful in various chemical reactions and industrial processes .
Synthesis of (Meth)Acrylates
“Methyl 4,4-dimethoxycyclobutene-1-carboxylate” could potentially be used in the synthesis of (meth)acrylates . (Meth)acrylates are a type of monomer that is used in the production of various types of polymers .
作用機序
The mechanism of ester formation and hydrolysis involves several steps. In the formation of an ester from a carboxylic acid and an alcohol, the carboxylic acid is first activated towards nucleophilic attack by protonation of the carboxyl oxygen atom. Nucleophilic addition of the alcohol then occurs . In the hydrolysis of an ester, the ester is deprotonated by a base, and the resulting carboxylate ion undergoes an SN2 reaction with water to produce the carboxylic acid and an alcohol .
将来の方向性
The catalytic reduction of carboxylic acid derivatives, including esters like DMCB-ME, has seen rapid development in recent years . These reactions, which involve molecular hydrogen as the reducing agent, can be promoted by both heterogeneous and homogeneous catalysts . Future research in this area could lead to more efficient and sustainable methods for the synthesis and modification of esters .
特性
IUPAC Name |
methyl 4,4-dimethoxycyclobutene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-10-7(9)6-4-5-8(6,11-2)12-3/h4H,5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPCLNMLLYSGNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CCC1(OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dimethoxycyclobutene-1-carboxylic acid methyl ester | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-chlorobenzamide](/img/structure/B2465834.png)

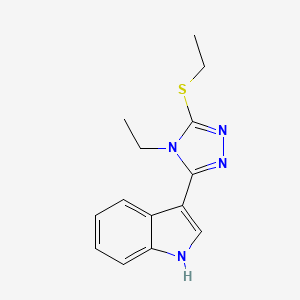
![1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2465841.png)
![[1-(4-Chlorophenyl)pyrazol-4-yl]methanamine;hydrochloride](/img/structure/B2465842.png)
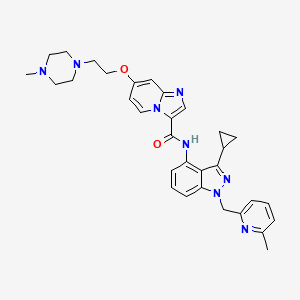

![(E)-2-(2-cyano-3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2465848.png)


![3-Phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2465853.png)
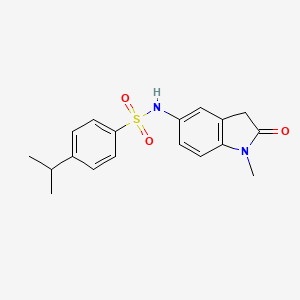
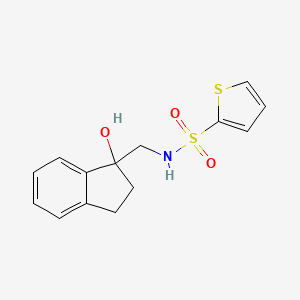
![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2465857.png)